molecular formula C12H15NO2 B15213309 Methyl 3-((2R)pyrrolidin-2-yl)benzoate

Methyl 3-((2R)pyrrolidin-2-yl)benzoate

Cat. No.: B15213309
M. Wt: 205.25 g/mol
InChI Key: IXMKHFGBZYSDRQ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((2R)pyrrolidin-2-yl)benzoate: is an organic compound with the molecular formula C12H15NO2. It features a pyrrolidine ring attached to a benzoate ester, making it a compound of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which methyl 3-((2R)pyrrolidin-2-yl)benzoate exerts its effects involves interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. The benzoate ester group may also play a role in the compound’s overall activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

  • Methyl 2-(pyrrolidin-3-yl)benzoate
  • Methyl 4-(pyrrolidin-2-yl)benzoate
  • Ethyl 3-((2R)pyrrolidin-2-yl)benzoate

Uniqueness: Methyl 3-((2R)pyrrolidin-2-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring and the stereochemistry of the pyrrolidine ring. This unique structure can result in different biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 3-[(2R)-pyrrolidin-2-yl]benzoate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-5-2-4-9(8-10)11-6-3-7-13-11/h2,4-5,8,11,13H,3,6-7H2,1H3/t11-/m1/s1

InChI Key

IXMKHFGBZYSDRQ-LLVKDONJSA-N

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@H]2CCCN2

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.